ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate
Description
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate is a synthetic small molecule characterized by a fused pyrrolo[2,3-c]pyridine core, a ureido linker, and an ethyl ester moiety. The ureido group (-NH-C(=O)-NH-) enhances hydrogen-bonding capacity, while the ethyl ester improves solubility and bioavailability.
Properties
IUPAC Name |
ethyl 3-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylcarbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-3-24-13(21)4-7-17-16(23)18-8-11-20-10-6-12-5-9-19(2)14(12)15(20)22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHOMALTDUKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCN1C=CC2=C(C1=O)N(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate typically begins with the construction of the pyrrolo[2,3-c]pyridine core. This can be achieved through multi-step processes involving condensation reactions, cyclization, and functional group modifications. Key reagents might include ethyl 2-cyanoacetate, various aldehydes, and amines.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Methods such as microwave-assisted synthesis and catalytic processes may be employed to enhance yield and purity. The use of continuous flow reactors could also be explored to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate undergoes a variety of chemical reactions including:
Oxidation: Potentially forming hydroxylated derivatives.
Reduction: Possible conversion to amines or alcohols.
Substitution: Halogenation or alkylation reactions at reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in inert atmospheres.
Substitution: Alkyl halides in the presence of strong bases.
Major Products
Oxidation: Hydroxylated esters or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or alkylated urea derivatives.
Scientific Research Applications
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate has applications across various domains:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Used in the development of novel materials with unique properties.
Mechanism of Action
This compound is thought to exert its effects by interacting with specific molecular targets. The pyrrolo[2,3-c]pyridine core can mimic biological substrates, allowing it to engage in hydrogen bonding and hydrophobic interactions within enzyme active sites. This could inhibit or modulate enzyme activities, impacting various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s closest analogs include urea-linked thiazole derivatives () and pyrazolopyridine-based amides (). Key structural differences and similarities are summarized below:
Key Observations :
- The target compound’s pyrrolopyridine core distinguishes it from thiazole (10d-f) and pyrazolopyridine (7h) systems. This may confer unique electronic properties or binding modes.
- Trifluoromethyl and chloro substituents in 10d-f improve metabolic stability and lipophilicity, whereas the target’s 1-methyl and 7-oxo groups may influence solubility and target affinity.
Key Observations :
- The target’s lower molecular weight (~365 vs. 514–548 for 10d-f) may improve membrane permeability but reduce binding specificity.
- Compound 7h’s amide group correlates with a lower molecular weight (296) and melting point (128–130°C), reflecting reduced conformational flexibility compared to ureido analogs.
Spectral and Analytical Comparisons
- IR Spectroscopy : The target’s ureido group would exhibit NH stretches (~3275 cm⁻¹, similar to 7h’s NH), while the ester carbonyl (C=O) would appear near 1690–1730 cm⁻¹.
- NMR : The target’s pyrrolopyridine protons (e.g., C5-H) would resonate distinctively compared to 7h’s pyrazolopyridine protons (δ 6.9–8.9 ppm).
- Mass Spectrometry : The target’s ESI-MS would likely show a [M+H]+ peak ~365, contrasting with 10d-f (514–548).
Biological Activity
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate, a compound with unique structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolopyridine core, which is known for its interactions with various biological targets. The molecular formula is , with a molecular weight of approximately 385.5 g/mol.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, studies on related bis-aryl urea derivatives have shown that they can selectively inhibit LIM kinases (Limk), which play a crucial role in cancer cell motility and invasion . The inhibition of these kinases can lead to reduced tumor progression and metastasis.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines. For example, compounds targeting LIMK have shown IC50 values less than 25 nM, indicating high potency against these kinases . Additionally, the inhibition of cofilin phosphorylation in prostate cancer cells (PC-3) has been observed, suggesting a mechanism for reducing cell motility and invasiveness .
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this class of compounds. For instance, certain derivatives have been shown to effectively lower intraocular pressure in rat models, highlighting their possible use in treating conditions such as glaucoma . Moreover, the pharmacokinetic properties of these compounds have been assessed in animal models, revealing favorable absorption and distribution characteristics.
Case Studies
- Prostate Cancer Inhibition : A study involving LIMK inhibitors demonstrated that reduced expression of LIMK led to decreased proliferation of prostate cancer cells by arresting them at the G2/M phase of the cell cycle. This suggests that targeting LIMK could be a viable strategy for prostate cancer treatment .
- Dual-BET Inhibition : Another study explored a related compound as a dual inhibitor of BET proteins and CBP (CREB-binding protein). This compound was found to repress oncogenic KRAS signaling and enhance immune checkpoint inhibition in pancreatic cancer models, showcasing its potential in oncology .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Kinase Inhibition | Potent inhibition of LIMK with IC50 < 25 nM; reduction in cofilin phosphorylation in cancer cells. |
| Cell Proliferation | Arrests cell cycle at G2/M phase; reduces proliferation in prostate cancer cells. |
| In Vivo Efficacy | Effective reduction of intraocular pressure; favorable pharmacokinetics in animal models. |
| Dual Action | Inhibition of oncogenic pathways (e.g., KRAS) while enhancing immune response in pancreatic cancer. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
